![molecular formula C20H22N2OS B2960921 7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol CAS No. 315697-66-6](/img/structure/B2960921.png)
7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a quinoline core structure, which is a common structure in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom , and a methylpiperidine group, which is a type of amine.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using computational methods. For example, a related compound has a predicted boiling point of 309.5±32.0 °C and a density of 1.140±0.06 g/cm3 .Scientific Research Applications
Antibacterial Applications
Several studies have focused on the antibacterial properties of quinolin-8-ol derivatives. For instance, derivatives of 8-hydroxyquinoline have been identified as potent antibacterial agents targeting both intra- and extracellular Gram-negative pathogens, such as Yersinia pseudotuberculosis and Chlamydia trachomatis, indicating their broad-spectrum antibacterial potential (Enquist et al., 2012). Additionally, novel quinolone derivatives have demonstrated significant in vitro antibacterial activities, suggesting their potential as leads for further investigation in antibacterial drug development (Wang et al., 2010).
Anticancer Applications
Quinolin-8-ol derivatives have also shown promise in anticancer research. A study highlighted a novel series of compounds with significant anticancer activity against various cancer cell lines, including MCF-7 and WRL68, suggesting their potential as anticancer agents (Bolakatti et al., 2020). Furthermore, compounds with a quinolin-8-ol scaffold have been identified as nanomolar inhibitors of the MDM2-p53 interaction, a critical pathway in cancer development, demonstrating their potential for cancer therapy (Lu et al., 2006).
Anti-corrosion Applications
Research has also explored the anti-corrosion properties of 8-hydroxyquinoline derivatives. A study found that certain derivatives effectively inhibited corrosion in a hydrochloric acid medium for mild steel, highlighting their potential as anti-corrosion agents in industrial applications (Douche et al., 2020).
Enzyme Inhibition
Quinolin-8-ol and its derivatives have been studied for their enzyme inhibition properties. For instance, 7-amino-3,4-dihydro-1H-quinolin-2-one, a compound structurally similar to coumarins, was investigated for its interaction with carbonic anhydrases, showing selective inhibition of specific isoforms, suggesting its potential as a novel class of enzyme inhibitors (Vullo et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-8-11-22(12-9-14)19(17-5-3-13-24-17)16-7-6-15-4-2-10-21-18(15)20(16)23/h2-7,10,13-14,19,23H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFXWWWSADVIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Methylpiperidyl)-2-thienylmethyl]quinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960839.png)
![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)
![2-Methyl-9-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2960842.png)
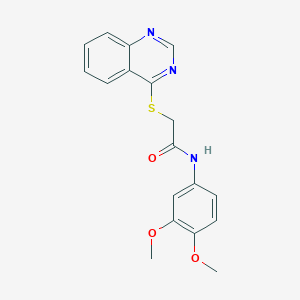
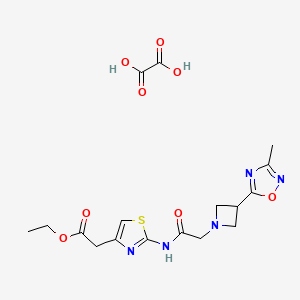

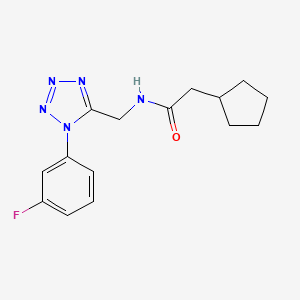
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)
![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)
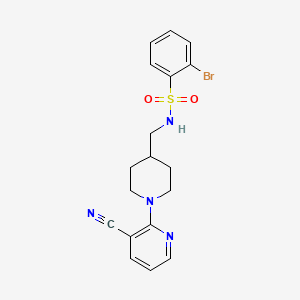

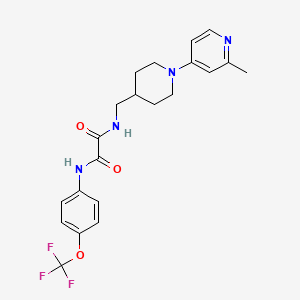
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)
![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2960861.png)